N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine
Beschreibung
N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine is a heterocyclic compound that contains both a thiophene ring and a tetrazole ring
Eigenschaften
Molekularformel |
C10H15N5S |
|---|---|
Molekulargewicht |
237.33 g/mol |
IUPAC-Name |
N-[(5-methylthiophen-2-yl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C10H15N5S/c1-3-6-15-10(12-13-14-15)11-7-9-5-4-8(2)16-9/h4-5H,3,6-7H2,1-2H3,(H,11,12,14) |
InChI-Schlüssel |
AGTQUOMDQAVWRG-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(S2)C |
Kanonische SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(S2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with propylamine and sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors could also be considered to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, alkylated, or arylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The thiophene and tetrazole rings can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which can influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-5-methylthiophene: Contains a thiophene ring with an acetyl group.
5-Methyl-2-thienyl methyl ketone: Similar thiophene structure with a methyl ketone group.
1-(5-Methylthiophen-2-yl)ethanone: Another thiophene derivative with an ethanone group.
Uniqueness
N-[(5-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine is unique due to the presence of both a thiophene ring and a tetrazole ring in its structure. This combination of heterocycles can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
